molecular formula C23H20N2O5S B2373813 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate CAS No. 896310-45-5

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate

Cat. No.: B2373813
CAS No.: 896310-45-5
M. Wt: 436.48
InChI Key: HOMMCSXJZDTWMH-UHFFFAOYSA-N
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Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate is a useful research compound. Its molecular formula is C23H20N2O5S and its molecular weight is 436.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research has demonstrated efficient synthetic routes for structurally complex naphtho and pyran derivatives, highlighting their utility in diverse chemical transformations. For example, Wan et al. (2014) reported an efficient one-pot synthesis of 7-alkyl-6H,7H-naphtho[1,2:5,6]pyrano-[3,2-c]chromen-6-ones, showcasing the versatility of these frameworks in organic synthesis Wan et al., 2014. Similarly, Sammour et al. (1972) explored reactions with 3-Methyl-1H-naphtho[2,1-b]pyran-1-one, leading to the creation of various derivatives, indicating the potential for chemical diversity and application in different fields Sammour et al., 1972.

Potential Biological Activities

Compounds bearing naphtho and pyran moieties have been studied for their biological activities. For instance, Abdel-Wahab et al. (2009) synthesized new 2-naphthyl ethers and tested their protective activities against DNA damage induced by the bleomycin-iron complex, showcasing their potential therapeutic applications Abdel-Wahab et al., 2009. Moreover, El-Wahab et al. (2011) reported on the synthesis, reactions, and biological evaluation of some new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, indicating their antimicrobial potential El-Wahab et al., 2011.

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-3-28-19-9-8-15-6-4-5-7-17(15)21(19)22(27)30-20-13-29-16(12-18(20)26)14-31-23-24-10-11-25(23)2/h4-13H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMMCSXJZDTWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC3=COC(=CC3=O)CSC4=NC=CN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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